

Isopinocarveol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isopinocarveol*

Cat. No.: *B12787810*

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Abstract

This technical guide provides a comprehensive overview of **isopinocarveol**, a bicyclic monoterpene of interest to researchers in natural products chemistry, pharmacology, and drug development. This document consolidates key information regarding its chemical identity, physicochemical properties, and analytical methodologies. Due to the limited availability of data on the specific biological pathways of **isopinocarveol**, this guide also presents a generalized experimental workflow for its analysis within essential oil matrices, a common context for its study.

Chemical Identity and Synonyms

Isopinocarveol is a naturally occurring organic compound. Its chemical structure and nomenclature can be complex due to stereoisomerism. The primary CAS number for **isopinocarveol** is 6712-79-4.^{[1][2][3][4]}

Key synonyms and alternative names for **isopinocarveol** include:

- cis-Pinocarveol^{[1][2]}
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1 α ,3 β ,5 α)-^{[1][2]}
- 2(10)-Pinen-3-ol, cis-^{[1][2]}
- (Z)-Pinocarveol^{[1][2]}

- (1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol[5]

It is important to note that **isopinocarveol** is a stereoisomer of pinocarveol, and the literature may sometimes use these names interchangeably, making careful attention to the specific stereochemistry crucial.[6][7]

Physicochemical Properties

A summary of the key quantitative data for **isopinocarveol** is presented in the table below. This information is critical for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	6712-79-4	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₆ O	[1][2]
Molecular Weight	152.23 g/mol	[1][5]
Appearance	Light yellow viscous liquid	[6]
Odor	Woody	[6]
Boiling Point	217 °C	[6]
Density	0.9730 g/cm ³	[6]
Solubility	Insoluble in water; Soluble in ethanol and oils	[6]
Kovats Retention Index (non-polar column)	1139, 1198	[1]
Kovats Retention Index (polar column)	1668	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of pure **isopinocarveol** are not widely available in the public domain. However, a general method for the synthesis of its parent

compound, pinocarveol, involves the oxidation of pinene found in turpentine using selenium dioxide as a catalyst with hydrogen peroxide.[6]

For researchers working with natural extracts, the analysis of **isopinocarveol** is typically performed using gas chromatography-mass spectrometry (GC-MS). Below is a generalized protocol for the GC-MS analysis of essential oils, which would be suitable for the identification and quantification of **isopinocarveol**.

General Protocol for GC-MS Analysis of Isopinocarveol in Essential Oils

Objective: To identify and quantify **isopinocarveol** in an essential oil sample.

Materials:

- Essential oil sample
- Anhydrous sodium sulfate
- Hexane (or other suitable solvent)
- GC-MS instrument with a suitable capillary column (e.g., DB-5 or HP-5MS)
- Helium (carrier gas)
- **Isopinocarveol** analytical standard

Procedure:

- Sample Preparation:
 - Dry the essential oil sample over anhydrous sodium sulfate to remove any residual water.
 - Prepare a 1% (v/v) solution of the dried essential oil in hexane.
- GC-MS Instrumentation and Conditions:
 - Injector Temperature: 250 °C

- Injection Volume: 1 μ L
- Split Ratio: 1:100
- Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: Increase to 240 $^{\circ}$ C at a rate of 3 $^{\circ}$ C/minute.
 - Hold: Maintain 240 $^{\circ}$ C for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: 40-500 amu.
 - Ion Source Temperature: 230 $^{\circ}$ C
 - Quadrupole Temperature: 150 $^{\circ}$ C
- Data Analysis:
 - Identify **isopinocarveol** in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
 - The mass spectrum of **isopinocarveol** will show a characteristic fragmentation pattern that can be compared with spectral libraries such as NIST.
 - Quantification can be performed by creating a calibration curve using the analytical standard.

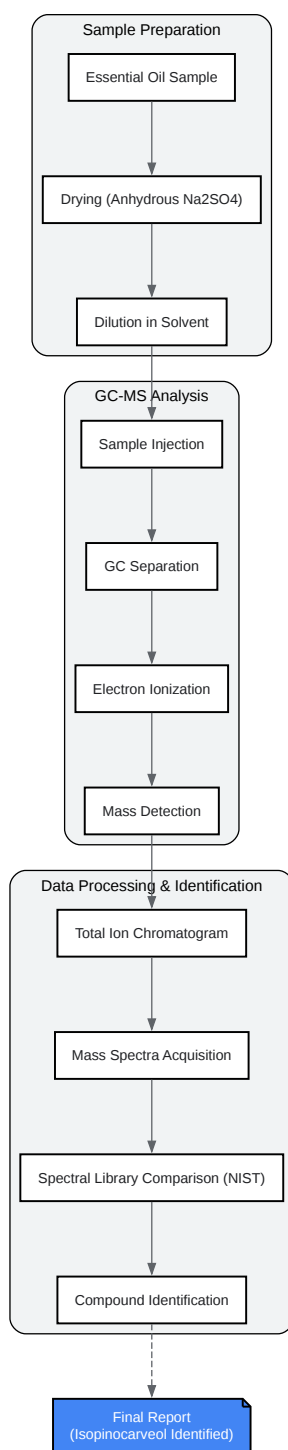
Biological Activity and Signaling Pathways

The biological activity of pure **isopinocarveol** is not extensively documented in publicly available literature. Most studies focus on the bioactivities of essential oils that contain a

mixture of terpenes, including **isopinocarveol**. These essential oils have been investigated for various properties, including antimicrobial and antioxidant activities.[8][9] The parent compound, pinocarveol, has been noted to have a role as a GABA modulator.[10][11] Further research is required to elucidate the specific mechanism of action and any involvement in signaling pathways for **isopinocarveol** itself.

Visualization of Experimental Workflow

Given the prevalence of GC-MS in the analysis of **isopinocarveol**, the following diagram illustrates a typical workflow for the characterization of this compound from a natural product extract.



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Caption: A generalized workflow for the identification of **isopinocarveol** in an essential oil sample using GC-MS.

Safety and Handling

Isopinocarveol should be handled with care in a laboratory setting. Based on available safety data for related compounds, it is advisable to:

- Work in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of vapors.
- Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Store in a tightly sealed container in a cool, dry place away from ignition sources.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

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References

1. Isopinocarveol [webbook.nist.gov]
2. Isopinocarveol [webbook.nist.gov]
3. Isopinocarveol [webbook.nist.gov]
4. isopinocarveol, 6712-79-4 [thegoodscentcompany.com]
5. Pinocarveol, cis-(+)- | C₁₀H₁₆O | CID 10931630 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. Pinocarveol - Wikipedia [en.wikipedia.org]
7. Isopinocarveol [webbook.nist.gov]
8. researchgate.net [researchgate.net]
9. Preliminary Study on Phytochemical Constituents and Biological Activities of Essential Oil from *Myriactis nepalensis* Less - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pinocarveol, (+)- | C₁₀H₁₆O | CID 102667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound (+)-trans-Pinocarveol (FDB014367) - FooDB [foodb.ca]
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